molecular formula C9H8N2O3 B14693533 Carbamic acid, (3-isocyanato-4-methylphenyl)- CAS No. 26488-57-3

Carbamic acid, (3-isocyanato-4-methylphenyl)-

Cat. No.: B14693533
CAS No.: 26488-57-3
M. Wt: 192.17 g/mol
InChI Key: XBCMSWYSCLLEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (3-isocyanato-4-methylphenyl)-, is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyanate group attached to a methylphenyl ring, which is further connected to a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-isocyanato-4-methylphenyl)-, typically involves the reaction of 3-isocyanato-4-methylphenylamine with carbon dioxide. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed in an inert solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitates the formation of the carbamic acid derivative .

Industrial Production Methods

In an industrial setting, the production of carbamic acid, (3-isocyanato-4-methylphenyl)-, can be scaled up by optimizing the reaction conditions. This includes maintaining appropriate temperatures and pressures to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-isocyanato-4-methylphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (3-isocyanato-4-methylphenyl)-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of carbamic acid, (3-isocyanato-4-methylphenyl)-, involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-isocyanato-4-methylphenyl)-, ethyl ester
  • Carbamic acid, (3-isocyanato-4-methylphenyl)-, butyl ester
  • Carbamic acid, (3-isocyanato-4-methylphenyl)-, dodecyl ester

Uniqueness

Carbamic acid, (3-isocyanato-4-methylphenyl)-, stands out due to its specific reactivity and the presence of the isocyanate group, which imparts unique chemical properties. Compared to its esters, the parent compound exhibits distinct reactivity patterns and is more versatile in its applications .

Properties

CAS No.

26488-57-3

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(3-isocyanato-4-methylphenyl)carbamic acid

InChI

InChI=1S/C9H8N2O3/c1-6-2-3-7(11-9(13)14)4-8(6)10-5-12/h2-4,11H,1H3,(H,13,14)

InChI Key

XBCMSWYSCLLEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.